Cas no 866472-53-9 (2-Ethyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one)

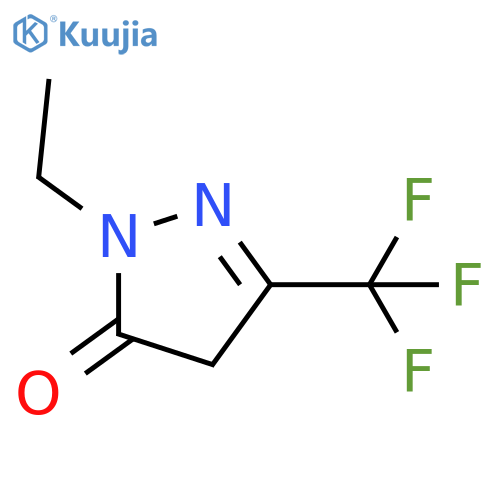

866472-53-9 structure

商品名:2-Ethyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one

CAS番号:866472-53-9

MF:C6H7F3N2O

メガワット:180.127791643143

MDL:MFCD12026378

CID:1067910

PubChem ID:51064035

2-Ethyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one 化学的及び物理的性質

名前と識別子

-

- 2-Ethyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one

- Z802540802

- 866472-53-9

- NESMTDYSHSBSJX-UHFFFAOYSA-N

- 1-Ethyl-3-(trifluoromethyl)-1H-pyrazol-5(4H)-one

- 1-ethyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-one

- CS-0261486

- AKOS008146650

- 2-ETHYL-5-(TRIFLUOROMETHYL)-4H-PYRAZOL-3-ONE

- TS-02512

- EN300-78720

- SCHEMBL1461002

- MFCD12026378

-

- MDL: MFCD12026378

- インチ: InChI=1S/C6H7F3N2O/c1-2-11-5(12)3-4(10-11)6(7,8)9/h2-3H2,1H3

- InChIKey: NESMTDYSHSBSJX-UHFFFAOYSA-N

- ほほえんだ: CCN1C(=O)CC(=N1)C(F)(F)F

計算された属性

- せいみつぶんしりょう: 180.05104734g/mol

- どういたいしつりょう: 180.05104734g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 12

- 回転可能化学結合数: 2

- 複雑さ: 233

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 32.7Ų

- 疎水性パラメータ計算基準値(XlogP): 1.2

2-Ethyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-78720-0.25g |

1-ethyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-one |

866472-53-9 | 95% | 0.25g |

$88.0 | 2023-02-12 | |

| TRC | E945938-50mg |

2-Ethyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one |

866472-53-9 | 50mg |

$ 50.00 | 2022-06-02 | ||

| TRC | E945938-100mg |

2-Ethyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one |

866472-53-9 | 100mg |

$ 70.00 | 2022-06-02 | ||

| Enamine | EN300-78720-1.0g |

1-ethyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-one |

866472-53-9 | 95% | 1.0g |

$241.0 | 2023-02-12 | |

| Enamine | EN300-78720-0.1g |

1-ethyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-one |

866472-53-9 | 95% | 0.1g |

$62.0 | 2023-02-12 | |

| 1PlusChem | 1P01AJ6V-250mg |

1-ethyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-one |

866472-53-9 | 95% | 250mg |

$133.00 | 2025-03-19 | |

| 1PlusChem | 1P01AJ6V-1g |

1-ethyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-one |

866472-53-9 | 95% | 1g |

$303.00 | 2025-03-19 | |

| abcr | AB541012-250mg |

2-Ethyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one; . |

866472-53-9 | 250mg |

€168.80 | 2025-02-16 | ||

| A2B Chem LLC | AV70247-250mg |

1-ethyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-one |

866472-53-9 | 95% | 250mg |

$128.00 | 2024-04-19 | |

| Enamine | EN300-1221656-0.5g |

1-ethyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-one |

866472-53-9 | 95% | 0.5g |

$164.0 | 2024-05-22 |

2-Ethyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one 関連文献

-

Sarah A. Barnett,Alexander J. Blake,Neil R. Champness,Claire Wilson Chem. Commun., 2002, 1640-1641

-

Raihana Begum,Xin Yu Chin,Mingjie Li,Bahulayan Damodaran,Tze Chien Sum Chem. Commun., 2019,55, 5451-5454

-

Yun-Feng Xie,San-Yuan Ding,Jun-Min Liu,Wei Wang,Qi-Yu Zheng J. Mater. Chem. C, 2015,3, 10066-10069

866472-53-9 (2-Ethyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one) 関連製品

- 1805282-57-8(Ethyl 3-cyano-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)

- 2171964-30-8(1-amino-3,3-dimethyl-1-propylurea)

- 2680702-97-8(3-[3-(Trifluoroacetamido)cyclobutyl]propanoic acid)

- 1261687-24-4((5-Chloro-3'-(trifluoromethoxy)biphenyl-3-yl)-hydroxyacetic acid)

- 1261751-79-4(4,4'-Bis(trifluoromethoxy)-2-nitrobiphenyl)

- 2229113-97-5(3-amino-3-(6-chloro-2-methoxypyridin-3-yl)propanoic acid)

- 23985-53-7(3-hydroxy-2,3-dimethylbutanoic acid)

- 1194726-38-9(1-(Propan-2-yl)-1h-pyrazole-3,5-dicarboxylic acid)

- 458566-77-3((2R,3R)-2-methyloxolan-3-amine)

- 2172597-50-9(2-1-(4-cyanobutyl)-5-(difluoromethyl)-1H-1,2,3-triazol-4-ylacetamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:866472-53-9)2-Ethyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one

清らかである:99%

はかる:10g

価格 ($):2326.0